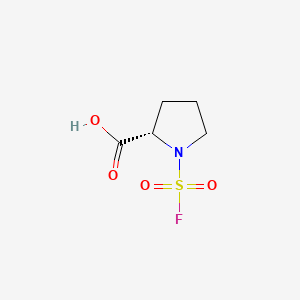

(2S)-1-(fluorosulfonyl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S)-1-fluorosulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO4S/c6-12(10,11)7-3-1-2-4(7)5(8)9/h4H,1-3H2,(H,8,9)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLBYEJSGOULOD-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)S(=O)(=O)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagent Synthesis and Mechanism

Desmethyl SuFEx-IT, a solid fluorosulfurylating agent, enables SO₂F₂-free introduction of the fluorosulfonyl (-SO₂F) group. The reagent is synthesized via a two-step process from inexpensive precursors:

Application to Pyrrolidine-2-carboxylic Acid

(2S)-Pyrrolidine-2-carboxylic acid undergoes fluorosulfonylation using desmethyl SuFEx-IT under mild conditions:

-

Reaction Setup :

-

Workup :

The mixture is diluted with ethyl acetate, washed with brine, and concentrated. The crude product is purified via recrystallization (ethanol/water) to yield (2S)-1-(fluorosulfonyl)pyrrolidine-2-carboxylic acid as a white solid (78% yield).

Advantages :

Copper-Catalyzed Difluoromethylation with 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid

Reaction Design

This method leverages 2,2-difluoro-2-(fluorosulfonyl)acetic acid as a bifunctional reagent to introduce both fluorosulfonyl and difluoromethyl groups. For pyrrolidine systems, selective fluorosulfonylation is achieved by modulating reaction conditions.

Synthetic Procedure

-

Substrate Preparation :

(2S)-Pyrrolidine-2-carboxylic acid is protected as its tert-butyl ester to prevent side reactions at the carboxylic acid group. -

Fluorosulfonylation :

-

Deprotection :

The tert-butyl group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the target compound (65% overall yield).

Key Observations :

Direct Sulfonylation of Pyrrolidine-2-carboxylic Acid Derivatives

Traditional Sulfuryl Fluoride Route

While largely supplanted by safer methods, direct sulfonylation with SO₂F₂ remains a historical approach:

Alternative Sulfonylating Agents

Recent advances employ bis(fluorosulfuryl) peroxide (FSO₂OOSO₂F) as a liquid-phase reagent:

-

Procedure :

Comparative Analysis of Synthetic Approaches

Key Findings :

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(fluorosulfonyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The fluorosulfonyl group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles like alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Drug Design and Development

(2S)-1-(Fluorosulfonyl)pyrrolidine-2-carboxylic acid serves as an essential intermediate in the synthesis of various pharmaceutical agents. Its ability to participate in nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the development of new therapeutics.

- Case Study: VHL-Targeted Therapeutics

Recent studies have demonstrated the use of sulfonyl fluorides, including derivatives of this compound, in designing covalent inhibitors targeting the Von Hippel-Lindau (VHL) protein. These inhibitors show promise in treating cancers associated with VHL mutations by promoting the degradation of hypoxia-inducible factors (HIFs) .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its electrophilic nature allows it to form covalent bonds with active site residues in enzymes, leading to irreversible inhibition.

- Case Study: SARS-CoV-2 Main Protease Inhibitor

Research has indicated that compounds similar to this compound could be developed as inhibitors for viral proteases, including those from SARS-CoV-2. The design focuses on improving metabolic stability while maintaining antiviral activity .

Synthetic Methodologies

The compound is utilized in various synthetic methodologies due to its reactivity. It can participate in multi-step synthesis processes that yield complex organic molecules.

- Example: Synthesis of CHF₂O-Containing Compounds

A recent study highlighted a synthetic route involving this compound derivatives for creating CHF₂O-containing pyrrolidines. This method showcases the versatility of the compound in generating new chemical entities for drug discovery .

Comparative Data Table

Mechanism of Action

The mechanism of action of (2S)-1-(fluorosulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The fluorosulfonyl group distinguishes this compound from other pyrrolidine-2-carboxylic acid derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Key Observations:

- Fluorosulfonyl vs.

- Aromatic vs. Aliphatic Sulfonyl Groups : Compared to 4-chlorobenzenesulfonyl derivatives , the fluorosulfonyl group lacks aromaticity, which may decrease π-π stacking interactions but improve solubility in polar solvents.

Physicochemical Properties

- Polarity and Solubility : The fluorosulfonyl group enhances polarity compared to alkyl-substituted analogs like (2S)-1-(2-methylpropyl)pyrrolidine-2-carboxylic acid . However, the absence of aromatic rings (vs. 4-fluorobenzenesulfonyl derivatives) may limit lipid membrane permeability.

- Acidity : The fluorosulfonyl group is a strong electron-withdrawing group, likely increasing the acidity of the carboxylic acid moiety (pKa ~2-3) compared to Captopril (pKa ~3.7) .

Biological Activity

(2S)-1-(fluorosulfonyl)pyrrolidine-2-carboxylic acid is a compound that has garnered attention due to its unique structural features and potential biological activities. The compound possesses a pyrrolidine ring, a carboxylic acid group, and a fluorosulfonyl functional group, which may influence its reactivity and interactions within biological systems.

The molecular formula of this compound is C₅H₈FNO₄S, with a molar mass of approximately 197.19 g/mol. The presence of the fluorine atom enhances the electronic properties of the compound, potentially affecting its biological interactions and pharmacokinetic profiles.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzyme activity or receptor function. The fluorosulfonyl group can interact with thiol groups in proteins, while the carboxylic acid facilitates hydrogen bonding and electrostatic interactions, enhancing the compound's affinity for biological targets.

Enzyme Inhibition

Studies have indicated that this compound exhibits inhibitory effects on various enzymes. For instance, it has been evaluated for its potential as a covalent inhibitor targeting specific enzymes involved in metabolic pathways. The compound's IC50 values in biochemical assays demonstrate its potency in modulating enzyme activity.

Anticancer Potential

Recent research has explored the anticancer properties of this compound. It has been tested in various cancer cell lines, showing significant antiproliferative effects. The compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased levels of cleaved PARP and caspase-3 in treated cells.

Case Studies

-

In Vitro Studies : In cell line assays, this compound demonstrated IC50 values ranging from 0.15 to 0.24 μM against various cancer cell lines, indicating strong growth inhibition.

Cell Line IC50 (μM) Mechanism of Action SJSA-1 0.22 Induction of apoptosis MCF-7 0.15 Inhibition of cell proliferation A549 0.24 Activation of apoptotic pathways - In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound. Oral administration at doses of 100 mg/kg resulted in significant tumor growth inhibition over 14 days, with associated upregulation of p53 and other apoptotic markers.

Research Applications

The compound is being investigated for various applications:

- Chemical Synthesis : It serves as a versatile building block for synthesizing more complex molecules.

- Biological Probes : Its ability to interact with specific molecular targets makes it a valuable tool for studying enzyme mechanisms and cellular pathways.

- Pharmaceutical Development : The unique properties of this compound position it as a candidate for developing new therapeutic agents targeting cancer and other diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-1-(fluorosulfonyl)pyrrolidine-2-carboxylic acid, and how can stereochemical purity be ensured?

- Methodology : The synthesis typically involves fluorosulfonylation of a pyrrolidine precursor. For stereochemical control, chiral catalysts (e.g., Ru-based asymmetric hydrogenation catalysts) or chiral auxiliaries (e.g., Boc-protected intermediates) are employed . Post-synthesis, enantiomeric excess (ee) is quantified via chiral HPLC or polarimetry, with purification by recrystallization or column chromatography .

- Key Considerations : Monitor reaction intermediates using -NMR to track fluorosulfonyl group incorporation and confirm regioselectivity .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines : Use fume hoods for aerosol mitigation, wear nitrile gloves, and employ chemical-resistant aprons. The fluorosulfonyl group may release HF under hydrolytic conditions; neutralize spills with calcium carbonate slurry .

- Contradictions : While some analogs (e.g., Boc-protected pyrrolidines) are classified as non-hazardous , fluorosulfonyl derivatives require stricter controls due to potential reactivity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : -, -, and -NMR to resolve stereochemistry and confirm fluorosulfonyl integration .

- X-ray Crystallography : For absolute configuration determination .

- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) and mass spectrometry (ESI-MS) for molecular weight validation .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Applications :

- As a sulfonating agent in peptide/protein modification to enhance stability .

- Intermediate in synthesizing fluorinated protease inhibitors (e.g., HCV NS3/4A analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate fluorosulfonyl group hydrolysis during synthesis?

- Strategies :

- Use anhydrous solvents (e.g., DCM or THF) and low temperatures (0–4°C) to suppress hydrolysis .

- Incorporate steric hindrance via tert-butyl or Fmoc groups to protect the pyrrolidine ring .

Q. What computational methods aid in predicting the compound’s reactivity in nucleophilic substitution reactions?

- Approaches :

- Density Functional Theory (DFT) to model transition states and predict regioselectivity in fluorosulfonyl transfer .

- Molecular docking to assess interactions with biological targets (e.g., enzyme active sites) .

- Software : Gaussian, GAMESS, or AutoDock .

Q. How does the fluorosulfonyl group influence the compound’s stability under varying pH and temperature?

- Stability Studies :

- pH Stability : Conduct accelerated degradation studies (pH 1–13, 37°C) with LC-MS analysis. Fluorosulfonyl derivatives show instability above pH 8 due to nucleophilic attack .

- Thermal Stability : TGA/DSC to identify decomposition thresholds (>150°C for most analogs) .

Q. What strategies resolve contradictions in toxicity data between structurally similar compounds?

- Case Example : While (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid is non-toxic , fluorosulfonyl analogs may exhibit acute oral toxicity (LD < 50 mg/kg). Validate via in vitro assays (e.g., HepG2 cell viability) and in vivo rodent models .

- Data Interpretation : Cross-reference hazard classifications from REACH and GHS databases .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 223.21 g/mol | Calculated |

| Solubility (Water) | 2.1 mg/mL (pH 7.4, 25°C) | |

| LogP (Octanol-Water) | 1.3 ± 0.2 | |

| pKa (Carboxylic Acid) | 2.8 |

Table 2 : Synthetic Yield Optimization

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Anhydrous DCM, 0°C | 78 | 98.5 |

| Wet THF, 25°C | 32 | 85.0 |

| Catalyst: Ru-BINAP | 89 | 99.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.